molecular formula C15H11F3O2 B6407041 5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid CAS No. 1261635-07-7

5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid

Cat. No.: B6407041
CAS No.: 1261635-07-7
M. Wt: 280.24 g/mol
InChI Key: ULVKSEVXUGSSPH-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a methyl group at the 5-position of the benzene ring and a 2-trifluoromethylphenyl substituent at the 2-position. This structure combines the carboxylic acid functionality of benzoic acid with electron-withdrawing (trifluoromethyl) and alkyl (methyl) groups, which influence its physicochemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key feature in drug design .

Properties

IUPAC Name

5-methyl-2-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9-6-7-10(12(8-9)14(19)20)11-4-2-3-5-13(11)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVKSEVXUGSSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691121
Record name 4-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261635-07-7
Record name 4-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid typically involves the reaction of 2-trifluoromethylphenylboronic acid with 5-methyl-2-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation enhances efficiency and reduces production costs .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of target proteins and pathways involved in disease processes.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of Selected Benzoic Acid Derivatives

Compound Substituents Molecular Weight (g/mol) Solubility (LogP)* Extraction Rate (Relative to Benzoic Acid)
Benzoic acid None 122.12 1.87 1.00 (Baseline)
5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid 5-Me, 2-(2-CF₃Ph) ~294.23 ~3.50 (Estimated) ~2.50 (Estimated)
5-Methyl-2-(4’-methylbenzoyloxy)benzoic acid 5-Me, 2-(4’-MeBzO) 300.31 2.98 N/A
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid 5-Me, 2-triazolyl 217.20 1.50 N/A

*LogP values estimated using substituent contributions (trifluoromethyl: +0.88; methyl: +0.50) .

Key Findings :

  • The trifluoromethyl group increases lipophilicity (LogP ~3.50), enhancing membrane permeability and extraction efficiency compared to benzoic acid (LogP 1.87) .
  • Electron-withdrawing groups like trifluoromethyl reduce pKa, increasing acidity and solubility in basic media .

Analgesic Activity

The compound 5-methyl-2-(4’-methylbenzoyloxy)benzoic acid (ED₅₀ = 81.67 mg/kg) demonstrated analgesic activity comparable to aspirin (ED₅₀ = 87.87 mg/kg) in mice . Structural similarities suggest that 5-methyl-2-(2-trifluoromethylphenyl)benzoic acid may exhibit enhanced activity due to improved bioavailability from the trifluoromethyl group.

Antioxidant Activity

Substituted benzoic acids generally exhibit moderate antioxidant activity, but cinnamic acid derivatives (e.g., caffeic acid) are superior due to resonance stabilization of radicals . For example:

  • 2-[5-methyl-2-(2-ethylphenyl)phenoxy]-2-oxoethyl-3,4-dihydroxybenzoate: IC₅₀ = 11.30 µM (vs. ascorbic acid: 24.20 µM) .

Toxicity Profile

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice . For example:

  • 0JA (Zero-order connectivity index) : Reflects branching and substituent complexity.
  • 1JA (First-order connectivity index) : Captures electronic effects of substituents.

Prediction for 5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid :

  • High 0JA and 1JA values due to trifluoromethyl and methyl groups may predict lower acute toxicity (higher LD₅₀) compared to simpler derivatives.

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